3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Description
3-Methoxy-2-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O₂) is an acyl chloride derivative featuring a benzoyl backbone substituted with a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the methoxy group modulates electronic and steric effects, influencing reactivity and solubility .
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(8(10)14)7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLWUIFYAZAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interaction profiles, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 238.59 g/mol. Its structure includes a methoxy group () which can influence reactivity through hydrogen bonding and electronic interactions, and a trifluoromethyl group () which enhances lipophilicity and electrophilicity, making it more reactive towards nucleophiles.
Interaction with Biological Macromolecules
Research indicates that this compound can interact with various biological macromolecules, such as proteins and enzymes. The trifluoromethyl group is particularly noted for enhancing binding affinities in protein interactions.
- Acylation Agent : The compound acts as an acylating agent, reacting readily with nucleophiles to form new carbon-carbon or carbon-oxygen bonds. This property is crucial for introducing functional groups into biomolecules, potentially modifying their function or stability.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes, such as human monoacylglycerol lipase (MAGL), indicating potential therapeutic applications in metabolic disorders and pain management .
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The presence of the methoxy and trifluoromethyl groups allows for diverse synthetic pathways, leading to a range of derivatives that may exhibit enhanced biological activities .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxybenzoyl chloride | C9H10ClO | Lacks trifluoromethyl group; less lipophilic |
| 4-Trifluoromethylbenzoic acid | C8H5F3O2 | Contains a carboxylic acid functional group |
| 2-Trifluoromethylbenzoyl chloride | C9H7ClF3O | Different positioning of substituents |
The presence of both methoxy and trifluoromethyl groups in this compound distinguishes it from these compounds, contributing to its enhanced reactivity and biological activity.
Antimicrobial Activity
In studies evaluating antimicrobial properties, compounds with similar structural features demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms like fluorine or trifluoromethyl groups has been shown to enhance antibacterial activity significantly . For example, compounds with a trifluoromethyl substituent exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to their non-fluorinated counterparts.
Enzyme Inhibition Studies
Recent studies have focused on the inhibition of human MAGL by derivatives containing the trifluoromethyl group. Compounds exhibiting this modification showed promising IC50 values, indicating potent inhibition capabilities. For instance, one derivative demonstrated an IC50 value as low as 2.5 nM .
Scientific Research Applications
Medicinal Chemistry
The compound plays a significant role in the development of pharmaceuticals due to its ability to interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for drug design targeting specific enzymes or receptors.
- Enzyme Inhibition Studies : Research indicates that 3-Methoxy-2-(trifluoromethyl)benzoyl chloride can inhibit human monoacylglycerol lipase (MAGL), which is involved in lipid metabolism. In vitro studies have shown that compounds with this structure exhibit potent inhibitory effects, with IC50 values demonstrating their efficacy compared to known inhibitors .
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic molecules, including:
- Trifluoromethylated Compounds : The presence of the trifluoromethyl group allows for the formation of diverse N-heterocycles through condensation reactions, expanding the library of fluorinated compounds used in medicinal chemistry .
- Benzoylation Reactions : It can introduce benzoyl groups into substrates, facilitating the construction of complex molecular architectures essential for drug development.
Case Study 1: Inhibition of MAGL
A study published in the European Journal of Medicinal Chemistry explored the inhibitory effects of various trifluoromethylated compounds on MAGL. The results indicated that modifications on the aromatic ring significantly influenced potency, with optimal configurations yielding IC50 values as low as 2.5 nM for certain derivatives .
| Compound | IC50 (nM) | Structural Features |
|---|---|---|
| Compound 13 | 2.5 | Trifluoromethyl at para position |
| Compound 16 | 2.7 | Fluorine atom ortho to sulfur linker |
| Compound 14 | 40.4 | Trifluoromethyl at different position |
Case Study 2: Synthesis of N-Heterocycles
Research highlighted a convenient synthetic approach to create trifluoromethylated N-heterocycles using this compound as a starting material. This method demonstrated high yields and selectivity, showcasing its utility in generating complex structures for pharmacological evaluation .
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoyl Chloride (C₈H₄ClF₃O)
4-(Trifluoromethyl)benzoyl Chloride (C₈H₄ClF₃O)
3-Chloro-5-(trifluoromethyl)benzoyl Chloride (C₈H₃Cl₂F₃O)
- Structure : Chlorine at the 3-position and -CF₃ at the 5-position.
- Properties: Higher molecular weight (228.46 g/mol) and reactivity due to dual electron-withdrawing groups. Limited safety data available, but precautionary handling is advised .
Methoxy-Substituted Analogs
3-Methoxy-2-methylbenzoyl Chloride (C₉H₉ClO₂)
2,4,5-Trifluoro-3-methoxybenzoyl Chloride (C₈H₃ClF₃O₂)
- Structure : Methoxy at 3-position and fluorine atoms at 2, 4, and 5-positions.
- Properties : Increased halogenation enhances stability but complicates synthesis. Used as a reference standard in pharmaceutical impurity profiling .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | logP |
|---|---|---|---|---|---|
| 3-Methoxy-2-(trifluoromethyl)benzoyl chloride | C₉H₆ClF₃O₂ | 238.59 | N/A | N/A | ~3.2* |
| 2-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.56 | 1.495 | 157 | 3.224 |
| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.56 | 1.404 | 78–79 (16 mmHg) | 3.224 |
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 226.56 | 1.468 | 85 | 3.224 |
*logP estimated based on fluorinated benzoyl chloride analogs .
Commercial Availability
- This compound: Limited availability (listed as "to inquire" by CymitQuimica) .
- 2-/4-(Trifluoromethyl)benzoyl chlorides : Widely available from suppliers like Kanto Reagents (¥5,700–6,500 per 5g) .
Preparation Methods
General Synthetic Strategy
The preparation of 3-methoxy-2-(trifluoromethyl)benzoyl chloride typically involves the transformation of corresponding substituted benzoic acids or their derivatives into the acid chloride form. Key steps include:
- Synthesis or procurement of the appropriate methoxy- and trifluoromethyl-substituted benzoic acid.
- Conversion of the acid to the benzoyl chloride using chlorinating agents such as thionyl chloride or phosgene derivatives.
- Optimization of reaction conditions to maximize yield and minimize hazardous byproducts.
Preparation via Direct Chlorination of Substituted Benzoic Acids
One of the most common methods involves the reaction of 3-methoxy-2-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or related chlorinating agents in the presence of catalysts like N,N-dimethylformamide (DMF). This method is well-established for converting carboxylic acids to acid chlorides.
- Reaction Conditions: Typically carried out under reflux with catalytic DMF to enhance reactivity.
- Advantages: High selectivity and good yields.
- Disadvantages: Use of toxic reagents such as thionyl chloride and generation of corrosive byproducts (SO₂ and HCl gases).
This approach is analogous to the industrial preparation of related methoxy-substituted benzoyl chlorides, for example, 2,4,5-trifluoro-3-methoxybenzoyl chloride, where thionyl chloride and DMF catalysis are employed effectively under controlled temperature (around 78–80 °C) for several hours to obtain high purity acid chlorides.
Grignard Reagent Route with Trichloromethyl Carbonate Esters
A more specialized method involves the use of Grignard reagents derived from methoxy-substituted aryl magnesium chlorides reacting with bis(trichloromethyl) carbonate (triphosgene) or related compounds.
-
- Preparation of 3-methoxy-2-(trifluoromethyl)phenyl magnesium chloride.
- Dropwise addition of this Grignard reagent to a solution of bis(trichloromethyl) carbonate under nitrogen atmosphere.
- Controlled temperature (10–25 °C) and stirring for several hours.
- Removal of magnesium salts by filtration and solvent removal by vacuum distillation.
Catalysts and Solvents: Pyridine, triethylamine, or other nitrogenous bases as catalysts; solvents such as tetrahydrofuran or hexamethylene are used to maintain reaction medium stability.
Advantages: This method avoids the use of highly toxic phosgene gas and minimizes hazardous waste gas emissions such as HCl.
Yields and Purity: High yields with good control over reaction conditions have been reported, with product isolation by vacuum distillation at 130–135 °C under reduced pressure.
Synthesis from Substituted Acetophenones via Sulfuryl Dichloride
For trifluoromethylbenzoyl chlorides, a reported method involves the conversion of 3'-(trifluoromethyl)acetophenone to the benzoyl chloride using sulfuryl dichloride (SO₂Cl₂) in the presence of pyridine and chlorobenzene as solvent.
-
- Initial reaction at 20 °C for 2 hours.
- Further addition of sulfuryl dichloride and heating to 132 °C for 15 hours.
Yield: Approximately 87% yield of 3-(trifluoromethyl)benzoyl chloride was reported.
Application: This method is adaptable for trifluoromethyl-substituted benzoyl chlorides and may be modified for methoxy-substituted analogs with appropriate starting materials.
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent / Reagent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct chlorination of substituted benzoic acid | 3-Methoxy-2-(trifluoromethyl)benzoic acid | Thionyl chloride + DMF catalyst | Reflux, 78–80 °C, several hours | High yield, established method | Toxic reagents, corrosive byproducts |
| Grignard reagent with bis(trichloromethyl) carbonate | 3-Methoxy-2-(trifluoromethyl)phenyl magnesium chloride | Bis(trichloromethyl) carbonate (triphosgene) | 10–25 °C, N₂ atmosphere, 2–3 h | Avoids phosgene, less toxic waste | Requires Grignard reagent preparation |
| Fluorination of trichloromethylbenzoyl chloride | Trichloromethylbenzoyl chloride | Hydrogen fluoride + halogen transfer catalyst | Controlled HF addition, safety critical | Scalable, uses commodity chemicals | HF handling hazards |
| Sulfuryl dichloride conversion of acetophenone | 3'-(Trifluoromethyl)acetophenone | Sulfuryl dichloride + pyridine | 20 °C to 132 °C, 15 h | Good yields, adaptable synthesis | Long reaction time, toxic reagents |
Research Findings and Considerations
- The Grignard reagent approach provides a safer alternative to phosgene-based methods, with controlled reaction parameters leading to high purity products and reduced hazardous emissions.
- Industrial scale methylation and chlorination steps, as seen in related methoxybenzoyl chloride preparations, emphasize the importance of pH control, temperature regulation, and stepwise addition of reagents for optimal yields.
- The sulfuryl dichloride method offers a practical route for trifluoromethylbenzoyl chlorides, which can be extended to methoxy-substituted analogs with modifications in starting materials and reaction conditions.
- Handling of toxic reagents like thionyl chloride, sulfuryl dichloride, and hydrogen fluoride requires robust safety protocols and specialized equipment, influencing the choice of preparation method depending on scale and facility capabilities.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
